Tert-butyl 2-(methylamino)-5-nitrobenzoate
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Overview
Description
Tert-butyl 2-(methylamino)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group, a methylamino group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(methylamino)-5-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a suitable benzoic acid derivative, followed by esterification and amination reactions. For example, the nitration of methyl 2-aminobenzoate can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ester. Finally, the nitro group is reduced to an amino group using a reducing agent like tin(II) chloride, followed by methylation with methyl iodide to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(methylamino)-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(methylamino)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylamino)-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects. The methylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(amino)-5-nitrobenzoate: Similar structure but lacks the methyl group on the amino moiety.
Methyl 2-(methylamino)-5-nitrobenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.
Ethyl 2-(methylamino)-5-nitrobenzoate: Similar structure but has an ethyl ester instead of a tert-butyl ester.
Uniqueness
Tert-butyl 2-(methylamino)-5-nitrobenzoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and interactions with other molecules. The combination of the nitro and methylamino groups also provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 2-(methylamino)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)9-7-8(14(16)17)5-6-10(9)13-4/h5-7,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIQQZPTPQURIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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